1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O It is a fluorinated aromatic compound that features both trifluoromethoxy and fluoro substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as a trifluoromethoxy-substituted benzene derivative, with a fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, electronic properties, and overall reactivity, thereby affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-(trifluoromethoxy)benzene: This compound is similar in structure but lacks the dimethyl substituents.
2-Fluoro-4-(trifluoromethoxy)benzene: Another structurally related compound with similar reactivity and applications.
Uniqueness
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both dimethyl and trifluoromethoxy groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other fluorinated aromatic compounds .
Eigenschaften
Molekularformel |
C9H8F4O |
---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
1-fluoro-2,4-dimethyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
VZJPZVVXTXBVOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC(F)(F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.